5-Chloro-2-methylimidazo[1,2-A]pyridine
CAS No.: 141517-47-7
Cat. No.: VC3742101
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-2-methylimidazo[1,2-A]pyridine - 141517-47-7](/images/structure/VC3742101.png)
Specification
CAS No. | 141517-47-7 |
---|---|
Molecular Formula | C8H7ClN2 |
Molecular Weight | 166.61 g/mol |
IUPAC Name | 5-chloro-2-methylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 |
Standard InChI Key | NFHLRTWNWUQSHW-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=N1)C=CC=C2Cl |
Canonical SMILES | CC1=CN2C(=N1)C=CC=C2Cl |
Introduction
Chemical Properties and Structure
Basic Identification
5-Chloro-2-methylimidazo[1,2-a]pyridine is a crystalline compound with a precise molecular structure defined by its chemical formula and physical properties. The following table summarizes the key identifying information for this compound:
Parameter | Value |
---|---|
Chemical Name | 5-Chloro-2-methylimidazo[1,2-a]pyridine |
CAS Number | 141517-47-7 |
Molecular Formula | C₈H₇ClN₂ |
Molecular Weight | 166.61 g/mol |
SMILES Notation | Cc1cn2c(n1)cccc2Cl |
This compound represents a specific member of the broader imidazo[1,2-a]pyridine scaffold, characterized by the presence of a fused ring system containing a five-membered imidazole ring and a six-membered pyridine ring .
Structural Characteristics
The structure of 5-Chloro-2-methylimidazo[1,2-a]pyridine features a bicyclic heterocyclic system with two nitrogen atoms in the imidazo[1,2-a]pyridine core. The compound contains specific functional groups:
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A chlorine atom at position 5 of the pyridine ring
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A methyl group at position 2 of the imidazole ring
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A fused heterocyclic system creating a planar structure
The compound's structure can be compared to the related 2-Methylimidazo[1,2-a]pyridine (CAS: 934-37-2), which lacks the chlorine substituent at position 5 . The presence of the chlorine atom in 5-Chloro-2-methylimidazo[1,2-a]pyridine significantly alters its electronic properties and potential reactivity patterns compared to its non-chlorinated analog.
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in various environments:
Property | Value |
---|---|
Complexity | 151 |
Hydrogen Bond Acceptor Count | 1 |
XLogP3 | 3.1 |
Covalently-Bonded Unit Count | 1 |
Heavy Atom Count | 11 |
With an XLogP3 value of 3.1, 5-Chloro-2-methylimidazo[1,2-a]pyridine demonstrates moderate lipophilicity, suggesting potential membrane permeability that could be advantageous for certain biological applications . The single hydrogen bond acceptor capability indicates limited potential for hydrogen bonding interactions, which could influence its solubility and binding characteristics in biological systems.
Comparison with Related Compounds
Structural Analogs
5-Chloro-2-methylimidazo[1,2-a]pyridine shares structural similarities with several compounds in the same chemical family, but with distinct modifications that differentiate their properties:
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
5-Chloro-2-methylimidazo[1,2-a]pyridine | C₈H₇ClN₂ | 166.61 g/mol | Reference compound |
2-Methylimidazo[1,2-a]pyridine | C₈H₈N₂ | 132.16 g/mol | Lacks chlorine at position 5 |
5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | C₈H₆Cl₂N₂ | 201.05 g/mol | Contains chloromethyl instead of methyl group |
2-Chloromethyl-5-methyl-imidazo[1,2-a]pyridine | C₉H₉ClN₂ | 180.63 g/mol | Methyl at position 5, chloromethyl at position 2 |
The 2-Methylimidazo[1,2-a]pyridine (CAS: 934-37-2) represents the non-chlorinated analog, with a lower molecular weight and different electronic distribution . In contrast, 5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS: 223567-62-2) contains an additional chlorine atom on the methyl group, creating a chloromethyl functionality that significantly alters its reactivity profile .
Functional Derivatives
Several functional derivatives of the imidazo[1,2-a]pyridine scaffold have been documented, including:
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5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 885275-55-8), which contains an additional carboxylic acid group at position 3
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5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, which replaces the methyl group with a carboxylic acid functionality
Synthesis Approaches
Package Size | Approximate Price (USD) | Discounted Price (USD) |
---|---|---|
1g | $1,180.00 | $826.00 |
5g | $3,115.00 | $2,180.00 |
The relatively high pricing suggests that this compound is primarily targeted at research applications rather than industrial-scale usage. The availability through commercial sources indicates ongoing interest in this compound for research purposes.
Research Applications
As a heterocyclic compound with specific functional groups, 5-Chloro-2-methylimidazo[1,2-a]pyridine may find applications in:
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Medicinal chemistry research as a building block for drug discovery
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Material science for the development of specialized materials
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Organic synthesis as an intermediate for more complex structures
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Chemical biology studies investigating structure-activity relationships
The compound's moderate lipophilicity (XLogP3: 3.1) and specific electronic characteristics make it a potentially valuable scaffold for further exploration in these fields .
Analytical Considerations
Identification Methods
For analytical purposes, 5-Chloro-2-methylimidazo[1,2-a]pyridine can be identified using various spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
The compound's unique structural features, including the imidazo[1,2-a]pyridine core and specific substitution pattern, would yield characteristic spectral patterns that enable unambiguous identification.
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